molecular formula C8H12F3NO B12091298 N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide

Cat. No.: B12091298
M. Wt: 195.18 g/mol
InChI Key: NJFPAJPTWUBRSO-UHFFFAOYSA-N
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Description

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide is an organic compound characterized by the presence of a cyclopentylmethyl group attached to a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide typically involves the reaction of cyclopentylmethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopentylmethylamine: is reacted with in the presence of a base such as .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoroacetamide group to other functional groups.

    Substitution: The trifluoroacetamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopentylmethyl)-2,2,2-Trifluoroacetamide: Similar structure but with different substituents.

    Cyclopentylmethylamine: Lacks the trifluoroacetamide group.

    Trifluoroacetic anhydride: Used as a reagent in the synthesis of the compound.

Uniqueness

N-(Cyclopentylmethyl)-2,2,2-Trifluoro-Acetamide is unique due to the presence of both cyclopentylmethyl and trifluoroacetamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

N-(cyclopentylmethyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7(13)12-5-6-3-1-2-4-6/h6H,1-5H2,(H,12,13)

InChI Key

NJFPAJPTWUBRSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CNC(=O)C(F)(F)F

Origin of Product

United States

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